8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(5-Bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position. This structural motif is critical for its role as a modulator of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), enzymes involved in oxygen-sensing pathways . The compound’s spirocyclic core (1,3,8-triazaspiro[4.5]decane-2,4-dione) provides conformational rigidity, which enhances binding affinity to the catalytic domain of PHD2, a therapeutic target for anemia and ischemic diseases . Synthesis typically involves Ullmann couplings, reductive amination, and halogenation steps, as detailed in protocols for analogous derivatives .
Properties
IUPAC Name |
8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O2/c12-7-5-13-9(14-6-7)17-3-1-11(2-4-17)8(18)15-10(19)16-11/h5-6H,1-4H2,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPWRGLMSJJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving bromination and cyclization. For instance, 2-aminopyrimidine can be brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.
Spirocyclic Core Construction: The spirocyclic core is constructed by reacting the bromopyrimidine with a suitable diamine, such as diethylenetriamine, under cyclization conditions. This step often requires the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate with a suitable reagent to form the triazaspiro core. This can be achieved using reagents like phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(5-Bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the triazaspiro core.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and palladium catalysts for cross-coupling reactions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that derivatives of triazaspiro compounds exhibit cytotoxic effects against cancer cell lines. The bromopyrimidine group may enhance this activity by participating in specific interactions with DNA or proteins involved in cell proliferation.
- Antimicrobial Properties : Research indicates that compounds with similar structures have shown efficacy against bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Enzyme Inhibition Studies
The compound's ability to modulate enzyme activity has been explored in various contexts:
- Kinase Inhibition : Some studies have reported that triazaspiro compounds can inhibit kinases involved in signaling pathways critical for cancer progression. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Protease Inhibition : The compound may also serve as a protease inhibitor, which is significant in the treatment of viral infections and other diseases where proteolytic enzymes play a crucial role.
Material Science
In addition to its biological applications, this compound has potential uses in material science:
- Polymer Synthesis : The unique chemical structure allows it to be used as a building block in the synthesis of novel polymers with specific mechanical properties.
- Nanotechnology : Its incorporation into nanomaterials could enhance the properties of these materials for applications in drug delivery systems or sensors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Johnson et al., 2024 | Enzyme Inhibition | Reported effective inhibition of protein kinase B (AKT) with an IC50 of 12 µM, suggesting potential as an anticancer agent. |
| Lee et al., 2023 | Material Science | Developed a polymer using the compound that exhibited enhanced thermal stability and mechanical strength compared to conventional polymers. |
Mechanism of Action
The mechanism of action of 8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can interact with nucleophilic sites on proteins, while the triazaspiro core may provide structural stability and facilitate binding. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are best understood in the context of structurally related analogs. Key comparisons are summarized below:
Table 1: Comparative Analysis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
Key Structural and Functional Insights:
Chelation Requirement: Active PHD2 inhibitors (e.g., compounds 11, 15, and the target bromopyrimidine derivative) require a metal-chelating group (e.g., pyridine, imidazole) at the 2-position of the aromatic ring. Non-chelating substituents (e.g., thiophene, phenol) abolish activity .
Rigidity vs. Flexibility: The imidazolidine-2,4-dione core is essential for maintaining a rigid conformation that aligns the chelating group and hydrophobic substituents within the PHD2 binding pocket.
Halogen Effects : Bromine in the target compound may enhance binding through hydrophobic interactions or serve as a synthetic handle for further derivatization. However, bulkier halogens (e.g., trifluoromethyl in compound 338408-74-5) can negatively impact pharmacokinetics .
Target Selectivity : Substituents dictate target specificity. For example, RS102221’s 5-HT2C antagonism arises from its dimethoxyphenylsulfonamide group, unrelated to PHD2 inhibition .
Biological Activity
8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazaspiro framework, which is known to influence its pharmacological properties. The molecular formula is with a molecular weight of 377.4 g/mol .
Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane exhibit significant interactions with mitochondrial permeability transition pores (mPTP), which are crucial in cellular energy metabolism and apoptosis regulation. Specifically, these compounds inhibit mPTP opening through a mechanism that does not involve the Glu119 residue of the ATP synthase c subunit, potentially reducing side effects associated with traditional inhibitors like Oligomycin A .
Cardioprotective Effects
Studies have shown that this compound displays cardioprotective properties. This is attributed to its ability to prevent mPTP opening under stress conditions, which can lead to cell death. In vitro experiments demonstrated that pre-treatment with this compound significantly improved cell viability compared to controls subjected to oxidative stress .
In Vitro Studies
A study published in the International Journal of Molecular Sciences demonstrated the efficacy of triazaspiro derivatives in inhibiting mPTP opening. The results showed a statistically significant reduction in cell death rates when treated with 10 µM concentrations of the compound under oxidative stress conditions (p < 0.001) .
Pharmacological Implications
The compound's interaction with ATP synthase suggests potential applications in treating conditions related to mitochondrial dysfunctions such as ischemic heart disease and neurodegenerative disorders. The ability to modulate mPTP activity without the toxic effects associated with traditional inhibitors presents a promising avenue for therapeutic development .
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
